molecular formula C9H9N B14036706 5-Deuterio-1-methylindole

5-Deuterio-1-methylindole

Cat. No.: B14036706
M. Wt: 132.18 g/mol
InChI Key: BLRHMMGNCXNXJL-VMNATFBRSA-N
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Description

1-Methyl-1H-indole-5-D is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology

Preparation Methods

The synthesis of 1-Methyl-1H-indole-5-D can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with specific reagents under controlled conditions. For instance, the reaction of 1-methylindole with dihydrofuran in the presence of a catalyst can yield the desired compound . Industrial production methods often involve the use of palladium-catalyzed reactions, which provide high yields and are scalable for large-scale production .

Chemical Reactions Analysis

1-Methyl-1H-indole-5-D undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield halogenated or sulfonylated derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5-D involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-1H-indole-5-D can be compared with other indole derivatives, such as:

The uniqueness of 1-Methyl-1H-indole-5-D lies in its specific structure, which imparts unique chemical reactivity and biological activities compared to other indole derivatives .

Properties

Molecular Formula

C9H9N

Molecular Weight

132.18 g/mol

IUPAC Name

5-deuterio-1-methylindole

InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i2D

InChI Key

BLRHMMGNCXNXJL-VMNATFBRSA-N

Isomeric SMILES

[2H]C1=CC=C2C(=C1)C=CN2C

Canonical SMILES

CN1C=CC2=CC=CC=C21

Origin of Product

United States

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